
1-Butanone, 1-(3,4-dihydroxy-2-naphthalenyl)-3-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-DIHYDROXYNAPHTHALEN-2-YL)-3-METHYLBUTAN-1-ONE is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of two hydroxyl groups attached to the naphthalene ring and a butanone side chain
Méthodes De Préparation
The synthesis of 1-(3,4-DIHYDROXYNAPHTHALEN-2-YL)-3-METHYLBUTAN-1-ONE can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 3,4-dihydroxynaphthalene with 3-methylbutanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can also be explored to make the process more sustainable.
Analyse Des Réactions Chimiques
1-(3,4-DIHYDROXYNAPHTHALEN-2-YL)-3-METHYLBUTAN-1-ONE undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the butanone side chain can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl groups can undergo nucleophilic substitution reactions with halogenating agents to form halogenated derivatives.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form larger, more complex molecules.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to control the reaction environment. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(3,4-DIHYDROXYNAPHTHALEN-2-YL)-3-METHYLBUTAN-1-ONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound’s hydroxyl groups allow it to interact with biological molecules, making it useful in the study of enzyme-substrate interactions and other biochemical processes.
Medicine: Potential applications in drug development due to its structural similarity to biologically active molecules. It may serve as a lead compound for the development of new pharmaceuticals.
Industry: Used in the production of dyes, pigments, and other industrial chemicals due to its stable naphthalene core and reactive functional groups.
Mécanisme D'action
The mechanism by which 1-(3,4-DIHYDROXYNAPHTHALEN-2-YL)-3-METHYLBUTAN-1-ONE exerts its effects depends on its interaction with molecular targets. The hydroxyl groups can form hydrogen bonds with proteins or nucleic acids, influencing their structure and function. The compound may also undergo redox reactions, affecting cellular redox balance and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar compounds to 1-(3,4-DIHYDROXYNAPHTHALEN-2-YL)-3-METHYLBUTAN-1-ONE include other naphthalene derivatives such as 1,4-dihydroxynaphthalene and 2,3-dihydroxynaphthalene. These compounds share the naphthalene core but differ in the position and number of hydroxyl groups, which can influence their chemical reactivity and biological activity.
1,4-Dihydroxynaphthalene: Similar structure but with hydroxyl groups at different positions, affecting its reactivity and applications.
2,3-Dihydroxynaphthalene: Another isomer with different hydroxyl group positions, leading to distinct chemical and biological properties.
Propriétés
Numéro CAS |
61983-14-0 |
|---|---|
Formule moléculaire |
C15H16O3 |
Poids moléculaire |
244.28 g/mol |
Nom IUPAC |
1-(3,4-dihydroxynaphthalen-2-yl)-3-methylbutan-1-one |
InChI |
InChI=1S/C15H16O3/c1-9(2)7-13(16)12-8-10-5-3-4-6-11(10)14(17)15(12)18/h3-6,8-9,17-18H,7H2,1-2H3 |
Clé InChI |
VFSDZIUPFMVTTH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(=O)C1=CC2=CC=CC=C2C(=C1O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



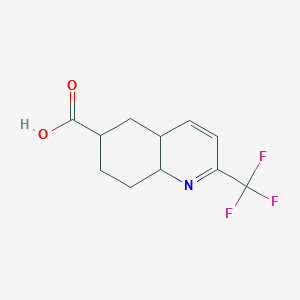
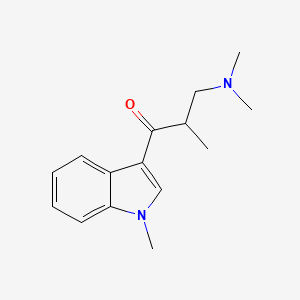
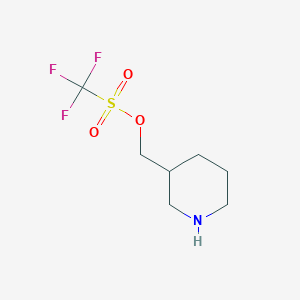
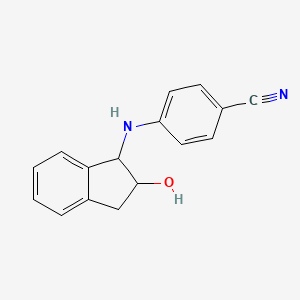
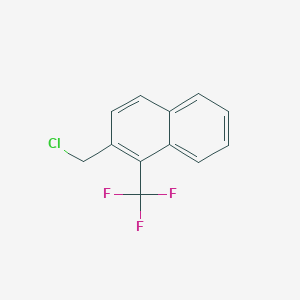


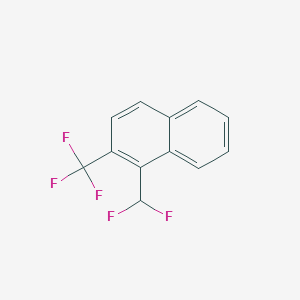


![6-Nitroimidazo[1,2-b]isoquinoline-5,10-dione](/img/structure/B11866695.png)


